4-Methoxyphenyl chloroacetate
Overview
Description
4-Methoxyphenyl chloroacetate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenyl chloroacetate, where a methoxy group is substituted at the para position of the phenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl chloroacetate can be synthesized through the reaction of 4-methoxyphenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Dissolve 4-methoxyphenol in an organic solvent like dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenol and chloroacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Derivatives such as 4-methoxyphenyl amine, 4-methoxyphenyl thiol, and 4-methoxyphenyl alcohol.
Hydrolysis: 4-Methoxyphenol and chloroacetic acid.
Reduction: 4-Methoxyphenyl ethanol.
Scientific Research Applications
4-Methoxyphenyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying enzyme activities.
Medicine: It is used in the development of drug candidates and as a precursor for active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl chloroacetate depends on its specific application. In general, it acts as an electrophile due to the presence of the chloroacetate group, which can undergo nucleophilic substitution reactions. The methoxy group on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenyl chloroacetate: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Methoxyphenyl acetate: Lacks the chloro group, making it less reactive as an electrophile.
4-Methoxyphenyl acetic acid: Contains a carboxylic acid group instead of the ester group, altering its reactivity and solubility.
Uniqueness
4-Methoxyphenyl chloroacetate is unique due to the presence of both the methoxy group and the chloroacetate group. The methoxy group enhances the electron density on the phenyl ring, making it more reactive towards nucleophiles. The chloroacetate group provides electrophilic properties, allowing it to participate in various substitution reactions.
Properties
IUPAC Name |
(4-methoxyphenyl) 2-chloroacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-9(11)6-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZUOZZTNYZVSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035712 | |
Record name | 4-Methoxyphenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36560-13-1 | |
Record name | 4-Methoxyphenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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